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Introduction
Munc18c, a member of the Sec1/Munc18 (SM) protein family, is a key regulator of SNARE-

mediated membrane fusion. It plays a critical role in various exocytotic pathways, including the

trafficking of GLUT4. Munc18c interacts with and activates t-SNARE proteins to facilitate the

zippering of the trans-SNARE complex, a central event in membrane fusion. This document

provides a detailed protocol for a fluorescence resonance energy transfer (FRET)-based lipid

mixing assay to quantitatively assess the fusogenic activity of Munc18c in a reconstituted in

vitro system. This assay is crucial for understanding the molecular mechanisms of Munc18c

and for the screening of potential therapeutic modulators of its function.

Principle of the Assay
This assay monitors the fusion between two distinct populations of proteoliposomes: one

containing a v-SNARE protein (e.g., VAMP2) and the other containing t-SNARE proteins (e.g.,

syntaxin-4 and SNAP-23). The t-SNARE liposomes are labeled with a FRET pair of fluorescent

lipids (e.g., NBD-PE and Rhodamine-PE). In intact liposomes, the close proximity of these

fluorophores results in efficient FRET. Upon fusion with unlabeled v-SNARE liposomes, the

fluorescent lipids are diluted in the newly formed membrane, leading to a decrease in FRET

and an increase in the donor (NBD-PE) fluorescence. The rate of this fluorescence change is a

direct measure of the rate of lipid mixing and, consequently, membrane fusion. The stimulatory
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effect of Munc18c on this process can be quantified by comparing the fusion rates in the

presence and absence of the protein.

Quantitative Data Summary
The following table summarizes representative quantitative data from Munc18c-mediated

liposome fusion assays. The data illustrates the fold increase in the initial rate of lipid mixing in

the presence of Munc18c compared to the basal SNARE-mediated fusion.

Condition
Protein
Concentrations

Initial Lipid Mixing
Rate (%
Fluorescence
Change/10 min)

Fold Increase in
Fusion Rate

SNAREs only
5 µM t-SNAREs, 1.5

µM v-SNARE
5 ± 1.2 1.0

SNAREs + Munc18c

5 µM t-SNAREs, 1.5

µM v-SNARE, 5 µM

Munc18c

25 ± 2.5 5.0

SNAREs + Munc18c-

TolA (mutant)

5 µM t-SNAREs, 1.5

µM v-SNARE, 5 µM

Munc18c-TolA

6 ± 1.5 1.2

Negative Control

(VAMP2 CD)

5 µM t-SNAREs, 1.5

µM v-SNARE, 20 µM

VAMP2 CD

< 1 -

Data are presented as mean ± SD from three independent experiments. The t-SNARE

liposomes contained syntaxin-4 and SNAP-23, while the v-SNARE liposomes contained

VAMP2. The Munc18c-TolA mutant serves as a negative control where a key functional domain

of Munc18c is replaced. VAMP2 CD is the cytoplasmic domain of VAMP2, which acts as a

competitive inhibitor.

Experimental Protocols
Materials and Reagents
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Lipids: POPC, DOPS, Cholesterol, NBD-PE, Rhodamine-PE

Proteins: Recombinant Munc18c, v-SNARE (e.g., VAMP2), t-SNAREs (e.g., syntaxin-4,

SNAP-23), NSF, α-SNAP

Buffers: Reconstitution buffer (25 mM HEPES, pH 7.4, 100 mM KCl, 1 mM DTT), Fusion

buffer (25 mM HEPES, pH 7.4, 100 mM KCl, 100 mg/ml Ficoll 70)

Detergent: n-Octyl-β-D-glucopyranoside (β-OG)

Other: Bio-Beads SM-2, ATP, MgCl2, EDTA

Protocol for Reconstituted Proteoliposome Fusion
Assay
1. Preparation of Labeled t-SNARE and Unlabeled v-SNARE Liposomes: a. Prepare a lipid

mixture of POPC:DOPS:Cholesterol (ratio depends on the specific requirements) and include

1.5 mol% each of NBD-PE and Rhodamine-PE for the labeled t-SNARE liposomes. b. Dry the

lipid mixture under a stream of nitrogen gas and then under vacuum for at least 2 hours to form

a thin lipid film. c. Hydrate the lipid film in reconstitution buffer to a final lipid concentration of 10

mM. d. Solubilize the liposomes by adding β-OG to a final concentration of 25 mM and

incubate with gentle agitation for 1 hour at room temperature. e. Add the purified recombinant t-

SNAREs (syntaxin-4 and SNAP-23) or v-SNARE (VAMP2) to the solubilized lipids at a protein-

to-lipid ratio of 1:200. f. Remove the detergent by dialysis against reconstitution buffer or by

incubation with Bio-Beads SM-2 overnight at 4°C. g. Harvest the proteoliposomes by

ultracentrifugation and resuspend in fusion buffer.

2. In Vitro Lipid Mixing Assay: a. In a fluorometer cuvette, mix the labeled t-SNARE liposomes

(final concentration of 5 µM lipid) with the unlabeled v-SNARE liposomes (final concentration of

1.5 µM lipid) in fusion buffer. b. For reactions including regulatory proteins, pre-incubate the t-

SNARE liposomes with NSF and α-SNAP at 37°C for 25 minutes to disassemble any pre-

formed SNARE complexes.[1] c. Add Munc18c (final concentration of 5 µM) or other proteins of

interest to the reaction mixture. d. Initiate the fusion reaction by incubating the mixture at 37°C

and monitor the fluorescence of NBD-PE (Excitation: 460 nm, Emission: 538 nm) over time. e.

After the reaction reaches a plateau, add Triton X-100 to a final concentration of 0.5% to

completely dequench the fluorescence and obtain the maximum fluorescence value (Fmax). f.
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The percentage of lipid mixing is calculated as: ((Ft - F0) / (Fmax - F0)) * 100, where Ft is the

fluorescence at a given time, and F0 is the initial fluorescence.

Visualizations
Munc18c-SNARE Signaling Pathway

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14904399?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Presynaptic Terminal

SNARE Complex Assembly

Membrane Fusion

Munc18-1 Syntaxin-1 (closed)
Binds to

SNARE Complex

Templates assembly

Syntaxin-1 (open)

Conformational
changeMunc13-1

Opens Syntaxin-1

SNAP-25

Synaptobrevin (VAMP2)

Membrane Fusion &
Exocytosis

Catalyzes

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14904399?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Assay Execution

Data Analysis

Prepare Labeled t-SNARE &
Unlabeled v-SNARE Liposomes

Mix t-SNARE and v-SNARE
liposomes in cuvette

Purify Recombinant Proteins
(Munc18c, SNAREs)

Add Munc18c or
control buffer

Incubate at 37°C

Monitor NBD fluorescence
over time

Add Triton X-100 to
determine Fmax

Calculate initial rate of
lipid mixing

Compare rates between
conditions

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b14904399?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14904399?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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